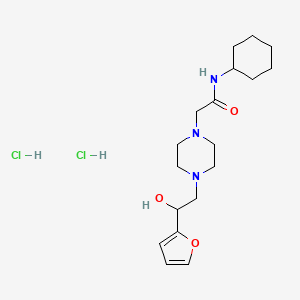

N-cyclohexyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

Description

N-cyclohexyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a synthetic small molecule featuring a piperazine core substituted with a hydroxyethyl-furan moiety, an acetamide linker, and a cyclohexyl group. The dihydrochloride salt form enhances aqueous solubility, a common pharmaceutical formulation strategy to improve bioavailability . The furan ring may contribute to π-π interactions in binding pockets, while the hydroxyethyl group could enhance hydrogen bonding. The cyclohexyl substituent likely increases lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name |

N-cyclohexyl-2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3.2ClH/c22-16(17-7-4-12-24-17)13-20-8-10-21(11-9-20)14-18(23)19-15-5-2-1-3-6-15;;/h4,7,12,15-16,22H,1-3,5-6,8-11,13-14H2,(H,19,23);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZUWYGPVRJOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl group, a piperazine moiety, and a furan ring, which contribute to its unique pharmacological properties. Its molecular formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems and may influence pathways related to pain management and neuroprotection.

Key Mechanisms:

- Receptor Binding : The compound may interact with serotonin and dopamine receptors, which are critical in mood regulation and pain perception.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways, enhancing its therapeutic profile against certain diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : In vitro studies demonstrated the ability of this compound to inhibit cancer cell proliferation. For example, it has been tested against human pancreatic cancer cell lines, showing significant cytotoxic effects.

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, research is ongoing to explore its potential in treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial potential.

Study 2: Anticancer Activity

In a study involving human cancer cell lines (e.g., SGC7901 gastric cancer cells), the compound was found to induce apoptosis through caspase activation pathways. The IC50 values were determined to be around 25 µM, indicating effective anticancer activity compared to control groups.

Study 3: Neuroprotective Potential

Research focused on the neuroprotective effects of the compound in models of oxidative stress. Results showed that treatment with this compound significantly reduced neuronal cell death induced by oxidative agents.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Antimicrobial | 30 | Enzyme inhibition |

| Compound B | Anticancer | 20 | Apoptosis induction |

| N-cyclohexyl... | Antimicrobial/Anticancer | 25 | Receptor modulation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several piperazine-acetamide derivatives, agrochemicals, and pharmaceuticals. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Pharmacological Analogs

- Ranolazine Dihydrochloride: Both compounds share a piperazine-acetamide backbone and dihydrochloride salt form. However, Ranolazine’s 2,6-dimethylphenyl and methoxyphenoxypropyl groups confer specificity for cardiac late sodium channels, whereas the target compound’s furan and hydroxyethyl groups may target different pathways (e.g., inflammation or CNS receptors) .

- Anti-exudative Acetamides () : Derivatives with furan-triazole motifs exhibit anti-exudative activity comparable to diclofenac. The target compound’s furan and hydroxyethyl groups could similarly modulate inflammatory mediators, though empirical validation is needed .

Agrochemical Analogs

- Metazachlor and Dimethachlor (): These chloroacetamide herbicides share the acetamide backbone but lack the piperazine and aromatic heterocycles. Their activity hinges on chloro and alkyl substituents, highlighting how minor structural changes drastically alter application domains .

Physicochemical and Structural Nuances

- Furan vs.

- Salt Form: The dihydrochloride salt (shared with Ranolazine) enhances solubility versus neutral agrochemical analogs, underscoring its likely pharmaceutical intent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.